molecular formula C19H15FN4O2S B2774744 N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-35-3

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2774744
CAS No.: 1021075-35-3
M. Wt: 382.41
InChI Key: QOSAAQYKTCWVAP-UHFFFAOYSA-N
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Description

“N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” is a complex organic compound that contains several functional groups and rings. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms . Pyridazine derivatives have been shown to have numerous practical applications and exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a pyridazine ring, a benzamide group, and a fluorophenyl group . Each of these groups will contribute to the overall properties of the molecule.

Scientific Research Applications

  • Aminopeptidase N Inhibitors : A study by Lee et al. (2020) discussed the significance of aminopeptidase N (APN/CD13), a zinc-dependent ectoenzyme, in cancer research, focusing on its role in metastasis and angiogenesis regulation. A series of hydroxamic acid analogues, structurally related to the compound , were synthesized and evaluated for their potent inhibitory activity, highlighting the potential of these compounds in anti-cancer therapies (Lee, Drinkwater, McGowan, & Scammells, 2020).

  • Histone Deacetylase Inhibitors : The work by Zhou et al. (2008) described the discovery of a compound structurally similar to N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, known as MGCD0103. This compound is an isotype-selective histone deacetylase (HDAC) inhibitor, showing promise in blocking cancer cell proliferation and inducing apoptosis. Its oral bioavailability and significant antitumor activity highlight its potential as an anticancer drug (Zhou et al., 2008).

  • Antiviral Drug Discovery : De Clercq (2009) reviewed various compounds, including those with structural similarities to the compound , for their potential in antiviral drug discovery. The focus was on strategies for treating viral infections like dengue fever and HIV, emphasizing the versatility of these compounds in addressing different viral diseases (De Clercq, 2009).

  • Met Kinase Inhibitors : Schroeder et al. (2009) identified compounds, including analogues of the compound , as selective Met kinase inhibitors. These compounds demonstrated excellent efficacy in inhibiting tumor growth in vivo, leading to their advancement into clinical trials for cancer treatment (Schroeder et al., 2009).

  • Synthesis and Molecular Docking : Flefel et al. (2018) conducted a study on novel pyridine derivatives, highlighting the significance of molecular docking in evaluating compounds for potential biological activities. This approach is relevant for understanding the interaction mechanisms of compounds like this compound with target proteins (Flefel et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyridazine derivatives have been shown to have antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities .

Future Directions

The future directions for research on this compound could be vast, given the wide range of activities exhibited by pyridazine derivatives . Potential areas of interest could include exploring its pharmacological activities, optimizing its synthesis, or investigating its mechanism of action.

Properties

IUPAC Name

N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-14-8-4-5-9-15(14)21-17(25)12-27-18-11-10-16(23-24-18)22-19(26)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSAAQYKTCWVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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